molecular formula C17H20N2O2S B14563776 N-(4-Methoxyphenyl)-N'-(4-propoxyphenyl)thiourea CAS No. 62178-46-5

N-(4-Methoxyphenyl)-N'-(4-propoxyphenyl)thiourea

Cat. No.: B14563776
CAS No.: 62178-46-5
M. Wt: 316.4 g/mol
InChI Key: XIMXETLQUATXGN-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of methoxy and propoxy substituents on the phenyl rings, exhibits unique chemical properties that make it of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea typically involves the reaction of 4-methoxyaniline and 4-propoxyaniline with thiocarbonyldiimidazole or similar thiocarbonylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for thioureas generally involve large-scale batch reactions under controlled conditions. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity. Purification steps may include recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and propoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-phenylthiourea: Lacks the methoxy and propoxy substituents, resulting in different chemical and biological properties.

    N-(4-Methoxyphenyl)-N’-phenylthiourea: Contains a methoxy group but lacks the propoxy group, leading to variations in reactivity and applications.

    N-(4-Propoxyphenyl)-N’-phenylthiourea:

Uniqueness

N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea is unique due to the presence of both methoxy and propoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

Properties

CAS No.

62178-46-5

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-propoxyphenyl)thiourea

InChI

InChI=1S/C17H20N2O2S/c1-3-12-21-16-10-6-14(7-11-16)19-17(22)18-13-4-8-15(20-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,22)

InChI Key

XIMXETLQUATXGN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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